molecular formula C8H9N3S B13326337 1-(Thiophen-2-ylmethyl)-1H-imidazol-2-amine

1-(Thiophen-2-ylmethyl)-1H-imidazol-2-amine

Cat. No.: B13326337
M. Wt: 179.24 g/mol
InChI Key: OWSMNKCQDQUCLD-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)-1H-imidazol-2-amine is a synthetic heterocyclic compound of interest in medicinal chemistry and drug discovery research. It features a fused structure containing both imidazole and thiophene rings, which are privileged scaffolds known to impart significant biological and pharmacological activities . The 2-aminoimidazole core and the thiophen-2-ylmethyl substitution make this molecule a valuable building block for the synthesis of more complex molecules and a potential candidate for exploring new therapeutic agents. As a key intermediate, it can be utilized in the development of compounds for various research applications, including antimicrobial , antiviral , and anticancer agents . Researchers value this compound for its potential to interact with biological targets such as enzymes and proteins, owing to the hydrogen-bonding capabilities of the amine group and the aromatic characteristics of the heterocyclic systems . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

1-(thiophen-2-ylmethyl)imidazol-2-amine

InChI

InChI=1S/C8H9N3S/c9-8-10-3-4-11(8)6-7-2-1-5-12-7/h1-5H,6H2,(H2,9,10)

InChI Key

OWSMNKCQDQUCLD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CN2C=CN=C2N

Origin of Product

United States

Preparation Methods

Condensation and Cyclization of Thiophene-2-carboxaldehyde with Amines

A widely used route involves condensation of thiophene-2-carboxaldehyde with appropriate amines to form intermediates that cyclize into the imidazole ring. Acidic or basic catalysts are employed to promote ring closure. This method is adaptable for introducing the thiophen-2-ylmethyl substituent at the N1 position of the imidazole ring.

  • Reaction Conditions: Typically, the condensation is performed under reflux in polar solvents with catalytic amounts of acid or base.
  • Catalysts: Acidic catalysts (e.g., HCl, p-toluenesulfonic acid) or basic catalysts (e.g., sodium ethoxide) facilitate the cyclization.
  • Purification: Recrystallization and chromatographic techniques are used to isolate the pure compound.

This approach is scalable and used in industrial settings, often employing continuous flow reactors to optimize yield and purity.

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

Recent advances have demonstrated the utility of base-catalyzed intramolecular hydroamidation of propargylic ureas to synthesize imidazole derivatives, including imidazol-2-amine frameworks.

  • Catalysts: Strong organic bases such as 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) have shown excellent catalytic activity.
  • Reaction Conditions: Ambient temperature (room temperature) in acetonitrile solvent, with catalyst loadings as low as 1 mol%, reaction times ranging from 30 minutes to several hours.
  • Yields: Quantitative or near-quantitative yields (up to 99%) have been reported.
  • Mechanism: The reaction proceeds via deprotonation of the urea, followed by intramolecular attack on the alkyne triple bond, leading to cyclization and formation of the imidazole ring.

This method tolerates various functional groups, including electron-donating and electron-withdrawing substituents, and is characterized by mild conditions and short reaction times.

Intermolecular Reactions of Propargylamines with Isocyanates

An alternative synthetic route involves the reaction of propargylamines bearing thiophen-2-ylmethyl substituents with isocyanates to form urea intermediates, which then cyclize under base catalysis to yield the target imidazol-2-amine.

  • Reaction Conditions: Typically conducted at room temperature with BEMP as catalyst.
  • Reaction Time: Rapid completion within 1 minute to a few hours.
  • Yields: Moderate to high yields (up to 62% or higher with optimization).
  • Advantages: This method allows direct access to the imidazole ring system with the desired substituents in place.

Comparative Data Table of Preparation Methods

Method Key Reagents Catalyst/Conditions Reaction Time Yield (%) Notes
Condensation of thiophene-2-carboxaldehyde with amines Thiophene-2-carboxaldehyde, amines Acidic/basic catalyst, reflux Several hours Moderate to high Scalable, industrially relevant
Base-catalyzed intramolecular hydroamidation of propargylic ureas Propargylic urea derivatives BEMP (1-10 mol%), MeCN, rt 0.5 - 24 hours Up to 99 Mild, fast, high functional group tolerance
Intermolecular reaction of propargylamines with isocyanates Propargylamine, phenyl isocyanate BEMP (10 mol%), MeCN, rt ~1 minute ~62 (can be improved) Direct access, mild conditions

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-ylmethyl)-1H-imidazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted thiophene and imidazole derivatives .

Scientific Research Applications

1-(Thiophen-2-ylmethyl)-1H-imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylmethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiophene and imidazole rings can interact with various biological pathways, influencing processes like cell signaling and metabolism .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of imidazole derivatives are highly dependent on substituents. Below is a comparative analysis:

Compound Substituents Key Features Bioactivity
1-(Thiophen-2-ylmethyl)-1H-imidazol-2-amine Thiophen-2-ylmethyl at N1 Electron-rich thiophene enhances π-π stacking; methylene linker improves stability . Potential antiplatelet/anticancer (inferred)
(E)-4-phenyl-1-((thiophen-2-ylmethylene)amino)-1H-imidazol-2-amine (4p ) Thiophen-2-ylmethyleneamino at N1 Imine linkage increases reactivity; similar IC50 to aspirin against collagen-induced platelet aggregation . Antiplatelet (IC50 ~ aspirin)
4,5-Diphenyl-1H-imidazol-2-amine Phenyl groups at C4 and C5 Hydrophobic substituents enhance membrane permeability but reduce solubility . Not reported; likely CNS activity
1-(Cyclopropylmethyl)-1H-imidazol-2-amine Cyclopropylmethyl at N1 Cyclopropane increases metabolic stability; lower lipophilicity than benzyl derivatives . Unknown
1-(2-Fluorobenzyl)-1H-imidazol-2-amine 2-Fluorobenzyl at N1 Fluorine enhances electronegativity and bioavailability; potential anticancer applications . Under investigation

Key Observations :

  • Thiophene vs.
  • Linker Flexibility : The methylene linker in the target compound offers greater stability than the imine group in 4p , which may hydrolyze under physiological conditions .
  • Metabolic Stability : Cyclopropylmethyl () and fluorobenzyl () groups reduce oxidative metabolism, enhancing half-life compared to thiophen-2-ylmethyl .

Insights :

  • The target compound’s synthesis likely parallels ’s NBS-mediated method, offering moderate yields (~70–80%) under mild conditions .
  • Microwave-assisted synthesis () is more efficient for imidazolones but requires specialized equipment .

Biological Activity

1-(Thiophen-2-ylmethyl)-1H-imidazol-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its biological significance, particularly in drug design. The thiophene moiety enhances its electronic properties and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Coordination : The imidazole ring can coordinate with metal ions, which is crucial in enzymatic reactions.
  • π-π Interactions : The thiophene component can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity.
  • Inhibition of Enzymes : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression, such as focal adhesion kinase (FAK), which is linked to cell migration and invasion .

Anticancer Activity

Research indicates that imidazole derivatives, including those similar to this compound, possess significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Studies have demonstrated that certain imidazole derivatives inhibit the proliferation of various cancer cell lines, suggesting that this compound may exhibit similar effects .
CompoundCancer Cell LineIC50 (µM)
Compound AMCF-7 (Breast)15.63
Compound BA549 (Lung)9.27
This compoundTBDTBD

Antimicrobial Properties

Beyond anticancer activity, derivatives of imidazole are also recognized for their antimicrobial effects. The presence of the thiophene ring may enhance these properties due to increased lipophilicity and potential interactions with microbial membranes .

Case Studies and Research Findings

Several studies have highlighted the efficacy of imidazole-based compounds:

  • Dao et al. (2017) explored the anticancer efficiencies of imidazoles and their antiangiogenic activities against human umbilical vein endothelial cells. They found that certain derivatives inhibited FAK, leading to reduced tumor growth in vivo .
  • Synthesis and Evaluation : A study synthesized a series of imidazole derivatives and evaluated their cytotoxicity against human gastric and colorectal cancer cells. The results indicated significant inhibition of cell growth, supporting the potential use of these compounds in cancer therapy .
  • Antimicrobial Activity Assessment : Research has shown that various thiadiazole derivatives exhibit broad-spectrum antimicrobial activity, suggesting that the incorporation of thiophene into imidazole structures could yield new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for 1-(Thiophen-2-ylmethyl)-1H-imidazol-2-amine, and how can purity be maximized?

The synthesis typically involves:

  • Imidazole ring formation : Cyclization of 1,2-diamines with α-halo ketones/aldehydes under acidic conditions (e.g., using ZnCl₂ as a catalyst) .
  • Thiophene substitution : Alkylation of the imidazole nitrogen with thiophen-2-ylmethyl chloride in the presence of a base (e.g., NaOH) .
  • Purification : Recrystallization or column chromatography to isolate the hydrochloride salt, with purity verified via HPLC or NMR .

Q. Key Considerations :

  • Monitor reaction progress via TLC to avoid over-alkylation.
  • Use anhydrous solvents to prevent hydrolysis of intermediates .

Q. How can the crystal structure and conformational flexibility of this compound be resolved?

  • X-ray crystallography : Use SHELXL for refinement . For example, related thiophene-imidazole hybrids show dihedral angles between thiophene and imidazole rings of 36–39° .
  • Hydrogen bonding analysis : Identify weaker interactions like C–H∙∙∙N or C–H∙∙∙π (thiophene) to explain molecular packing .
  • DFT calculations : Validate experimental bond lengths/angles and predict electronic properties .

Q. Example Data :

ParameterValue (from )
Dihedral angle (thiophene/imidazole)36.32°–38.90°
C–H∙∙∙N distance2.6–2.8 Å

Advanced Research Questions

Q. How does structural modification of the thiophene or imidazole moieties affect bioactivity?

  • Medicinal chemistry : Replace the thiophene with pyridine or fluorinated groups to enhance binding to enzymes (e.g., kinase inhibitors) .
  • Structure-activity relationship (SAR) : Test derivatives in receptor-binding assays (e.g., GPCRs) and compare IC₅₀ values .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., -F) on the thiophene to reduce oxidative degradation .

Q. Methodology :

  • Use molecular docking (AutoDock Vina) to predict binding modes.
  • Validate with in vitro assays (e.g., enzyme inhibition) .

Q. What environmental factors influence the sorption-desorption behavior of this compound in soils?

  • Freundlich isotherm modeling : Fit sorption data (log Kf = 1.2–2.1) to assess affinity for organic matter .
  • Soil variability : Higher clay content increases sorption (Kd = 3.5–5.7 L/kg), while acidic soils enhance desorption .
  • Metabolite tracking : Monitor degradation products (e.g., imidazole-urea derivatives) via LC-MS .

Q. Contradictions :

  • reports lower sorption in sandy soils (Kd < 1.0 L/kg), while shows higher retention in tropical soils with organic carbon >2% .

Q. How can computational methods predict the compound’s reactivity and stability?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic sites (e.g., N2 of imidazole) .
  • MD simulations : Simulate aqueous solubility and membrane permeability (logP ≈ 2.1–2.5) .
  • Degradation pathways : Use Gaussian09 to model hydrolysis or photolysis mechanisms .

Validation : Compare computational logP with experimental shake-flask assays .

Methodological Challenges

Q. How should researchers address discrepancies in biological activity data across studies?

  • Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO < 0.1%) .
  • Meta-analysis : Aggregate data from PubMed/Scopus using keywords like "imidazole-thiophene hybrid" and apply statistical weighting .

Q. Example Conflict :

  • reports IC₅₀ = 1.2 µM for kinase inhibition, while cites IC₅₀ = 3.8 µM under similar conditions. Differences may arise from assay temperature or protein purity .

Q. What strategies improve the reproducibility of crystallographic data?

  • Refinement protocols : Use SHELXL’s restraints for hydrogen atoms and anisotropic displacement parameters .
  • Twinned crystals : Apply the TwinRotMat option in SHELXL to model pseudo-merohedral twinning .
  • Data deposition : Submit structures to the Cambridge Structural Database (CSD) for peer validation .

Emerging Applications

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs)?

  • Coordination studies : Test binding with transition metals (e.g., Cu²⁺ or Zn²⁺) via UV-Vis and EPR spectroscopy .
  • MOF synthesis : React with terephthalic acid and metal salts under solvothermal conditions .

Potential : Imidazole-thiophene hybrids may enhance MOF porosity for gas storage (e.g., CO₂ adsorption) .

Q. What role does the compound play in photodynamic therapy (PDT)?

  • Photosensitizer design : Modify the thiophene with heavy atoms (e.g., Br) to increase singlet oxygen (¹O₂) yield .
  • In vitro testing : Irradiate cancer cells (e.g., HeLa) with 650 nm light and measure apoptosis via flow cytometry .

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